molecular formula C17H12OS B14246647 (Naphthalen-1-yl)(4-sulfanylphenyl)methanone CAS No. 183174-36-9

(Naphthalen-1-yl)(4-sulfanylphenyl)methanone

Cat. No.: B14246647
CAS No.: 183174-36-9
M. Wt: 264.3 g/mol
InChI Key: OURZXOZFYQRSCT-UHFFFAOYSA-N
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Description

(Naphthalen-1-yl)(4-sulfanylphenyl)methanone is an organic compound characterized by the presence of a naphthalene ring and a phenyl ring with a sulfanyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)(4-sulfanylphenyl)methanone typically involves the reaction of naphthalene derivatives with 4-sulfanylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl)(4-sulfanylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(Naphthalen-1-yl)(4-sulfanylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl)(4-sulfanylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Naphthalen-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a sulfanyl group.

    (Naphthalen-1-yl)(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of a sulfanyl group.

    (Naphthalen-1-yl)(4-chlorophenyl)methanone: Features a chlorine atom in place of the sulfanyl group.

Uniqueness

(Naphthalen-1-yl)(4-sulfanylphenyl)methanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

183174-36-9

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

naphthalen-1-yl-(4-sulfanylphenyl)methanone

InChI

InChI=1S/C17H12OS/c18-17(13-8-10-14(19)11-9-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H

InChI Key

OURZXOZFYQRSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)S

Origin of Product

United States

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